

# LLC355 Autophagy-Tethering Compound: A Technical Whitepaper

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Compound of Interest		
Compound Name:	LLC355	
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### **Abstract**

This document provides an in-depth technical overview of the novel autophagy-tethering compound (ATTEC), **LLC355**. **LLC355** is a potent and specific degrader of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various cancers. By hijacking the cellular autophagy pathway, **LLC355** offers a promising therapeutic strategy for targeting DDR1-dependent malignancies. This guide details the mechanism of action, quantitative performance, and the experimental protocols utilized in the characterization of **LLC355**, providing a comprehensive resource for researchers in oncology and drug discovery.

# Introduction to LLC355 and Autophagy-Tethering Compounds (ATTECs)

Autophagy-tethering compounds (ATTECs) are a novel class of small molecules designed to selectively eliminate target proteins by linking them to the autophagy pathway, a cellular degradation process. Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, ATTECs hijack the autophagosome machinery for lysosomal degradation of the target protein.[1][2] This approach is particularly promising for degrading proteins that are resistant to proteasomal degradation or for clearing protein aggregates.



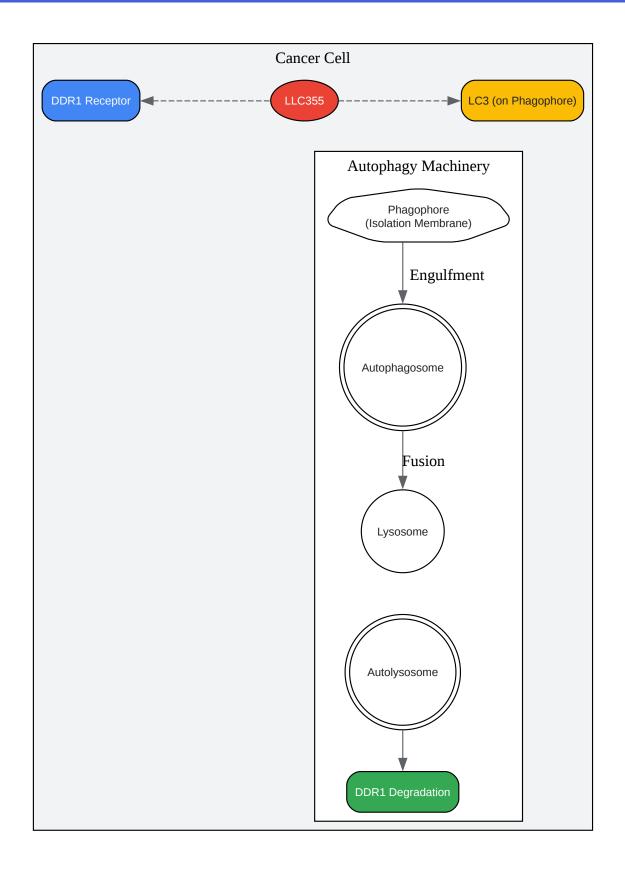
**LLC355** is a first-in-class ATTEC that specifically targets Discoidin Domain Receptor 1 (DDR1) for degradation.[3][4][5] DDR1 is a receptor tyrosine kinase that, upon binding to collagen, activates downstream signaling pathways involved in cell proliferation, migration, and invasion. [6][7][8] Overexpression and aberrant activation of DDR1 are associated with the progression of various cancers, making it an attractive therapeutic target.[5][9] **LLC355** is a bifunctional molecule composed of a DDR1-binding ligand and an LC3-binding moiety, connected by a chemical linker.[10][11] This design allows **LLC355** to simultaneously engage both DDR1 and the autophagosome-associated protein Microtubule-associated protein 1A/1B-light chain 3 (LC3), thereby tethering DDR1 to the autophagosome for subsequent degradation.[1][2][12]

### Mechanism of Action of LLC355

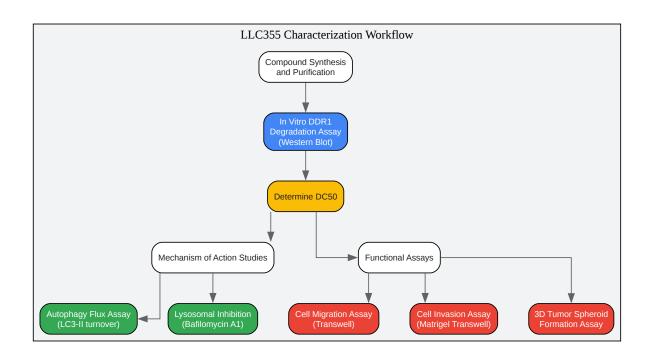
The mechanism of action of **LLC355** involves the formation of a ternary complex between DDR1, **LLC355**, and LC3, leading to the selective engulfment of DDR1 by the autophagosome and its subsequent degradation within the lysosome.

Signaling Pathway of **LLC355**-induced DDR1 Degradation:









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## Foundational & Exploratory





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